N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
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Properties
CAS No. |
847190-45-8 |
|---|---|
Molecular Formula |
C24H22N6O7S |
Molecular Weight |
538.54 |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1,3-dimethyl-7-(4-nitrophenyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H22N6O7S/c1-28-21-19(23(32)29(2)24(28)33)22(27-20(26-21)13-5-7-14(8-6-13)30(34)35)38-12-18(31)25-16-11-15(36-3)9-10-17(16)37-4/h5-11H,12H2,1-4H3,(H,25,31) |
InChI Key |
KQXLHJAYCKYITG-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with significant biological activity due to its unique structural features. This article examines its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features multiple functional groups that contribute to its biological activities. The presence of a dimethoxyphenyl moiety and a tetrahydropyrimido-pyrimidine core enhances its interaction with biological targets.
Biological Activity
Research indicates that compounds structurally similar to this compound exhibit various biological activities:
- Anticancer Activity : Several studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance:
- Antimicrobial Properties : The thioamide functionality in the structure suggests potential antimicrobial activity. Compounds with similar thio structures have shown effectiveness against various microbial strains .
- Anti-inflammatory Effects : The presence of methoxy groups may contribute to anti-inflammatory properties observed in related compounds .
The biological activity of this compound is thought to involve multiple mechanisms:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
- Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells by modulating mitochondrial pathways .
Table 1: Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-Methylpyrimidine Derivative | Contains pyrimidine core | Anticancer properties |
| 4-Nitrophenol Thioether | Similar thio structure | Antimicrobial activity |
| Dimethoxybenzamide | Contains methoxy groups | Anti-inflammatory effects |
Case Studies
- Anticancer Screening : A study screened various derivatives of related compounds against different cancer cell lines and found that those with similar structural motifs to this compound exhibited significant cytotoxicity .
- Mechanism-Based Approaches : Recent reviews have summarized the mechanisms through which such compounds exert their anticancer effects, highlighting the importance of structural features in their biological activity .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,5-dimethoxyphenyl)-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exhibit significant anticancer properties. The structural features contribute to the inhibition of cancer cell proliferation through various mechanisms such as:
- Induction of apoptosis
- Inhibition of angiogenesis
- Disruption of cell cycle progression
Antimicrobial Properties
The thioacetamide group in the compound enhances its antimicrobial activity. Studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The presence of methoxy groups has been associated with anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the phenyl rings or alterations in the tetrahydropyrimido structure can significantly impact its pharmacological profile.
Interaction Studies
Detailed interaction studies using molecular docking and dynamic simulations have revealed how this compound interacts with various biological targets. These insights are essential for predicting efficacy and potential side effects in therapeutic applications.
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, derivatives of this compound were tested against multiple cancer cell lines. Results demonstrated a dose-dependent inhibition of cell growth with IC50 values comparable to established chemotherapeutics. The study highlighted the importance of the nitrophenyl group in enhancing cytotoxicity.
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings indicated that modifications to the thio group significantly improved activity against Gram-positive bacteria, suggesting a potential therapeutic role in treating infections caused by resistant pathogens.
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2,5-Dimethoxyphenyl)-2-thioacetamide | Contains dimethoxy and thio groups | Anticancer, antimicrobial |
| 6-Methylpyrimidine Derivative | Pyrimidine core | Anticancer properties |
| 4-Nitrophenol Thioether | Similar thio structure | Antimicrobial activity |
| Dimethoxybenzamide | Methoxy groups present | Anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
